![molecular formula C16H8Cl2F3N3OS B2539018 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1365622-54-3](/img/structure/B2539018.png)

2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

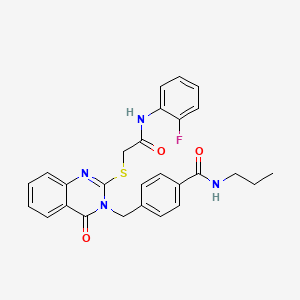

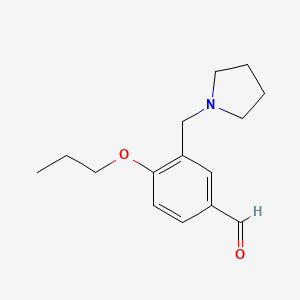

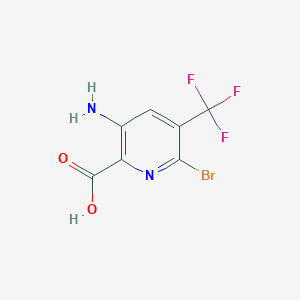

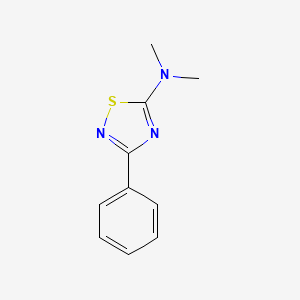

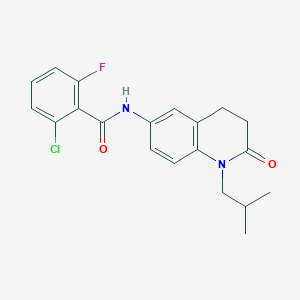

The compound 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide is a chemical entity that appears to be of interest in the field of medicinal chemistry due to its structural features, which include a pyridine ring and a carboxamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic aromatic acids such as 2,6-difluorobenzoic acid. For instance, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a 1% overall chemical yield . This suggests that the synthesis of complex molecules like this compound could also involve multiple steps and might face challenges in yield optimization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and to study the effect of solvents on the geometry and properties of the molecules . These techniques and computational methods would likely be applicable to the analysis of the molecular structure of this compound.

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions, such as the transfer hydrogenation reaction of ketones . The catalytic activity of these compounds suggests potential reactivity that could be explored for the compound of interest. Understanding the reactivity of the functional groups present in the compound could provide insights into its potential applications in chemical synthesis and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental data and DFT calculations. The polymorphism of a pyridine-2,6-dicarboxamide derivative has been observed, indicating that the compound can exist in multiple solid forms, which can have implications for its stability and solubility . The thermodynamic properties have also been analyzed, providing information on the stability and reactivity of the compound over a range of temperatures . These analyses are relevant for understanding the behavior of this compound under different conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

This compound is part of a broader class of chemicals that have been the subject of various synthesis and structural analysis studies. For instance, research by Haiza et al. (2000) detailed a synthesis method for thiazolo and triazolo pyrimidines derivatives, demonstrating the compound's foundational role in creating more complex heterocyclic structures. Similarly, research by El-Dean (1992) focused on the synthesis of thiazolo[5,4-d] pyrimidines, highlighting the compound's utility in generating diverse heterocyclic compounds. These studies underscore the compound's versatility in synthetic organic chemistry, particularly in the creation of novel heterocyclic structures with potential pharmacological activities (Haiza, M., Assiery, S., Mostafa, M., & El-Reedy, A., 2000); (El-Dean, A., 1992).

Biological Evaluation and Antimicrobial Activity

Several studies have evaluated the biological activities of compounds related to 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase agents. This research signifies the potential of such compounds in medicinal chemistry, particularly in designing new therapeutic agents with specified biological targets. Furthermore, Gad-Elkareem et al. (2011) explored the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the compound's role in developing new antimicrobial agents (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016); (Gad-Elkareem, M., Abdel-fattah, A., & Elneairy, M. A., 2011).

Catalytic and Polymeric Applications

Additionally, studies like those by Shockravi et al. (2009) have investigated the compound's utility in synthesizing polyamide-imides, indicating its relevance in material science, particularly in developing new materials with enhanced thermal stability and desirable physical properties. This research opens up avenues for using such compounds in engineering applications, where material properties like thermal stability are crucial (Shockravi, A., Abouzari‐Lotf, E., Javadi, A., & Atabaki, F., 2009).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the pharmaceutical and agrochemical industries . The specific targets of these compounds can vary widely depending on their exact structure and the biological system in which they are used.

Mode of Action

The mode of action of a compound refers to how it affects its target at the molecular level. This often involves binding to a specific site on the target molecule, which can influence the molecule’s activity. The trifluoromethyl group and the pyridine moiety in the compound could potentially interact with target molecules in specific ways, influencing their activity .

Safety and Hazards

Zukünftige Richtungen

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemische Analyse

Biochemical Properties

The biochemical activities of 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are currently being studied. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F3N3OS/c17-12-5-4-10(13(18)23-12)14(25)24-15-22-11(7-26-15)8-2-1-3-9(6-8)16(19,20)21/h1-7H,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIAKSIWVGVFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)

![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)